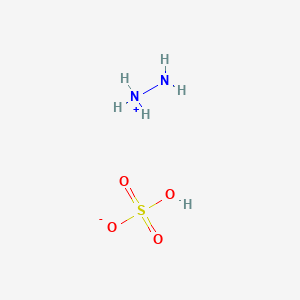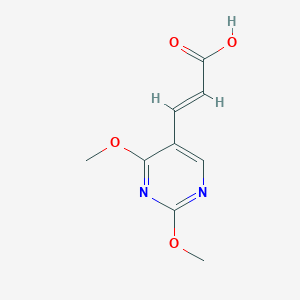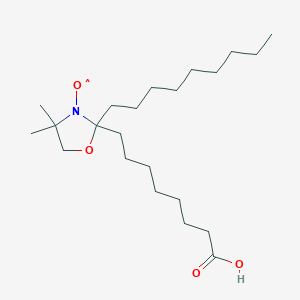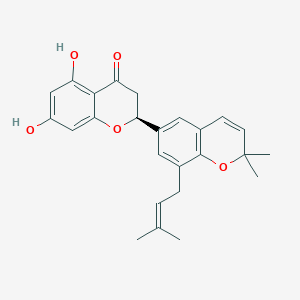
4-苯基苯酚
概述
描述
4-Phenylphenol is a compound that is an intermediate in the manufacture of resins . It is also an oxidation by-product that may be formed during the manufacturing of phenol .
Synthesis Analysis
4-Phenylphenol can be synthesized using an aqueous-based Suzuki reaction . The synthesis involves the coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate . Another method involves adding 122 mg of phenylboronic acid, 414 mg of potassium carbonate, 220 mg of 4-iodophenol, and 10 ml of deionized water to a 50 ml round-bottom flask .Molecular Structure Analysis
The molecular formula of 4-Phenylphenol is C12H10O . Its molecular weight is 170.21 .Chemical Reactions Analysis
The Suzuki reaction used in the synthesis of 4-Phenylphenol addresses concerns of green chemistry . The product bears structural similarity to two non-steroidal anti-inflammatory drugs (NSAIDs), felbinac and diflunisal .Physical And Chemical Properties Analysis
4-Phenylphenol is a white flaky solid, tasteless, with a melting point of 159 160 ℃, and a boiling point of 323 ℃ . It has a relative density of 1.24 and is almost insoluble in water, but easily soluble in organic solvents such as alcohol, ketone, ether, and alkaline solution .科学研究应用
Chemical Manufacturing
4-Phenylphenol is used as an intermediate in the manufacture of 4-alkyl substituted phenol-formaldehyde resins . These resins are widely used in the production of coatings, adhesives, and various types of plastics.
Antioxidant
4-Phenylphenol is used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Endocrine Disrupting Chemical (EDC)
4-Phenylphenol is a potential Endocrine Disrupting Chemical (EDC) . EDCs are chemicals that can interfere with endocrine (or hormone) systems at certain doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disorders.
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence quantum yields and lifetimes were obtained for 4-Phenylphenol adsorbed on filter paper with either NaCl, NaBr, or NaI at 296 and 93 K . This suggests its use in fluorescence and phosphorescence studies.
Solid-Surface Fluorescence and Phosphorescence
The solid-surface fluorescence and phosphorescence quantum yield values and phosphorescence lifetime values were obtained for 4-Phenylphenol adsorbed on α-cyclodextrin/NaCl mixtures . This indicates its potential application in the study of solid-surface fluorescence and phosphorescence.
Dispersing Agent
4-Phenylphenol was used in the synthesis of a novel polyphosphazene polyelectrolyte as a dispersing agent of single-walled carbon nanotubes in water . This suggests its potential use in the field of nanotechnology.
作用机制
Target of Action
4-Phenylphenol primarily targets the Estrogen Receptor (ER) alpha and acts as an agonist . It also acts as an antagonist for the Androgen Receptor (AR) . These receptors play crucial roles in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
4-Phenylphenol interacts with its targets (ER alpha and AR) by binding to these receptors. This binding can either activate (in the case of ER alpha) or inhibit (in the case of AR) the receptors, leading to changes in the transcription of specific genes . This can result in various cellular responses, depending on the specific genes affected.
Pharmacokinetics
Its chemical properties, such as its molecular weight (170211 g/mol) and melting point (164-165 °C), suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Phenylphenol’s action are largely dependent on its interaction with ER alpha and AR. By acting as an agonist for ER alpha, it can promote cell proliferation and inhibit apoptosis . On the other hand, its antagonistic action on AR can suppress the expression of androgen-responsive genes .
Action Environment
The action, efficacy, and stability of 4-Phenylphenol can be influenced by various environmental factors. For instance, its synthesis via the Suzuki reaction is performed in an aqueous medium, suggesting that it is stable in water . Additionally, its flammability and difficulty to ignite suggest that it is stable under normal conditions . .
安全和危害
未来方向
属性
IUPAC Name |
4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28826-57-5 | |
| Record name | [1,1′-Biphenyl]-4-ol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7021152 | |
| Record name | 4-Phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline] | |
| Record name | 4-Hydroxybiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
305-308 °C | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165.5 °C, 330 °F | |
| Record name | 4-Hydroxybiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 kg/l @ 25 °C | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000188 [mmHg] | |
| Record name | 4-Hydroxybiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ... | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Phenylphenol | |
Color/Form |
NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes | |
CAS RN |
92-69-3, 1322-20-9 | |
| Record name | 4-Hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1,1'-biphenyl]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LH4BZ6MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164-165 °C | |
| Record name | 4-HYDROXYBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenylphenol?
A1: The molecular formula of 4-Phenylphenol is C12H10O, and its molecular weight is 170.21 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing 4-Phenylphenol?
A2: Several spectroscopic techniques are helpful in characterizing 4-Phenylphenol. These include Fourier Transform infrared spectroscopy (FTIR), Fourier Transform Raman spectroscopy, 1H and 13C NMR spectroscopy, and UV-Vis spectroscopy. [] Researchers have also utilized these techniques to analyze its derivatives and polymers. [, , , , , ]
Q3: Does the presence of substituents on the 4-Phenylphenol structure impact its properties?
A3: Yes, the introduction of substituents on the 4-Phenylphenol structure significantly influences its properties. For example, incorporating electron-donating or -withdrawing groups at the 4-position of diphenyl ether, a precursor to 4-Phenylphenol, affects the photochemical rearrangement pathways and product distribution. [] Similarly, the van der Waals volume of the 4-substituent in phenol derivatives impacts their sulfation rate in rats. []
Q4: How is 4-Phenylphenol used in solid-matrix luminescence studies?
A4: 4-Phenylphenol serves as a model compound in solid-matrix luminescence, a sensitive analytical technique for trace organic analysis. Studies have explored its luminescence properties on various substrates like filter paper, α-cyclodextrin/NaCl mixtures, and β-cyclodextrin/NaCl solid matrices. [, , , , ] These investigations focus on understanding the impact of temperature, humidity, and heavy atoms on its fluorescence and phosphorescence properties.
Q5: Can 4-Phenylphenol be polymerized, and what are the properties of its polymers?
A5: Yes, 4-Phenylphenol can be enzymatically polymerized using laccase, an enzyme found in white rot fungus. This process yields 2,6-poly(4-phenylphenol), a polymer with a molecular weight exceeding 80,000 g/mol. [] This polymer exhibits a glass transition temperature of 168.84 °C and begins to decompose at 301 °C. [] Researchers are also exploring the synthesis of copolymers containing 4-Phenylphenol to enhance solubility and tailor material properties for applications like microelectronics. []
Q6: How do cyclodextrins interact with 4-Phenylphenol?
A6: 4-Phenylphenol interacts with cyclodextrins, forming inclusion complexes. Studies have investigated the physicochemical interactions of 4-phenylphenol with β-cyclodextrin/sodium chloride solid matrices as a function of temperature. [] Furthermore, researchers have studied the impact of higher-order equilibria on the migration behavior of 4-Phenylphenol in capillary electrophoresis in the presence of hydroxypropyl-β-cyclodextrin (HP-β-CD). []
Q7: Does 4-Phenylphenol have any catalytic applications?
A7: While not a catalyst itself, 4-Phenylphenol is a product of the degradation of BAlq, a common electron transport material in organic light-emitting devices (OLEDs). This degradation, often caused by moisture, leads to the accumulation of 8-hydroxyquinaldine and 4-Phenylphenol. []
Q8: What is known about the toxicity of 4-Phenylphenol?
A8: Studies have evaluated the acute toxicity of 4-Phenylphenol on the nematode Caenorhabditis elegans. Results show that it exhibits lethal toxicity, reproductive toxicity, and movement inhibition in these organisms. [, ]
Q9: Does 4-Phenylphenol pose any environmental risks?
A9: 4-Phenylphenol, along with other phenolic compounds, raises concerns regarding its presence in biosolids used for land application. Researchers are developing high-throughput assays to assess the ecotoxicological impacts of such contaminants, including their effects on denitrification processes in soil bacteria. []
Q10: What analytical techniques are employed to quantify 4-Phenylphenol?
A10: Various analytical methods are used to detect and quantify 4-Phenylphenol, including gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), high-pressure liquid chromatography coupled with mass spectrometry (HPLC/MS), and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). [, , , , ] These techniques are crucial for monitoring its presence in environmental samples and understanding its fate in biological systems.
Q11: What are the future research directions for 4-Phenylphenol?
A11: Future research on 4-Phenylphenol might explore:
- Developing greener and more sustainable synthesis routes for 4-Phenylphenol and its derivatives. []
- Further investigating the structure-activity relationship of 4-Phenylphenol derivatives to optimize their properties for specific applications. [, , ]
- Elucidating the degradation pathways of 4-Phenylphenol in the environment and developing strategies for its remediation. []
- Exploring its potential applications in other fields, such as material science, beyond its current uses. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)

![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)






